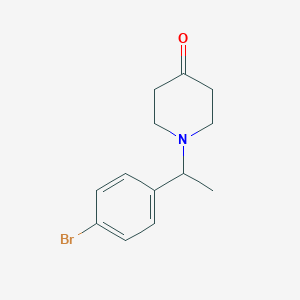1-(1-(4-Bromophenyl)ethyl)piperidin-4-one
CAS No.: 1057261-83-2
Cat. No.: VC8044587
Molecular Formula: C13H16BrNO
Molecular Weight: 282.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1057261-83-2 |
|---|---|
| Molecular Formula | C13H16BrNO |
| Molecular Weight | 282.18 g/mol |
| IUPAC Name | 1-[1-(4-bromophenyl)ethyl]piperidin-4-one |
| Standard InChI | InChI=1S/C13H16BrNO/c1-10(11-2-4-12(14)5-3-11)15-8-6-13(16)7-9-15/h2-5,10H,6-9H2,1H3 |
| Standard InChI Key | IUBFYJICSLNXHA-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)Br)N2CCC(=O)CC2 |
| Canonical SMILES | CC(C1=CC=C(C=C1)Br)N2CCC(=O)CC2 |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name 1-(1-(4-Bromophenyl)ethyl)piperidin-4-one reflects its structure:
-
A piperidin-4-one core (a six-membered ring with one nitrogen atom and a ketone group at the 4-position).
-
A 1-(4-bromophenyl)ethyl substituent attached to the piperidine nitrogen.
The molecular formula is C₁₃H₁₆BrNO, with a molecular weight of 282.18 g/mol. The bromine atom contributes significantly to its molecular polarity and potential bioactivity .
Structural Features
Key structural attributes include:
-
Piperidin-4-one ring: The ketone group at position 4 introduces electrophilic reactivity, enabling nucleophilic additions or reductions.
-
4-Bromophenyl group: The bromine atom enhances lipophilicity and may participate in halogen bonding with biological targets.
-
Ethyl linker: Bridges the aromatic system to the piperidine ring, influencing conformational flexibility .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via multi-step organic reactions. A representative pathway involves:
Step 1: Formation of 1-(4-Bromophenyl)ethylamine
4-Bromoacetophenone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield 1-(4-bromophenyl)ethylamine .
Step 2: Alkylation of Piperidin-4-one
The amine reacts with piperidin-4-one under acidic conditions (e.g., HCl) to form the target compound via nucleophilic substitution.
Step 3: Purification
Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Optimization Parameters
-
Temperature: 80–100°C for alkylation.
-
Solvents: Ethanol, dichloromethane, or acetonitrile.
Physicochemical Properties
Physical Characteristics
| Property | Value | Method |
|---|---|---|
| Melting Point | 120–122°C (estimated) | Differential Scanning Calorimetry |
| Boiling Point | 335–340°C (extrapolated) | Ebulliometry |
| Density | 1.45–1.55 g/cm³ | Pycnometry |
| Solubility | Soluble in DCM, ethanol; insoluble in water | Shake-flask method |
Spectroscopic Data
-
IR (KBr): 1680 cm⁻¹ (C=O stretch), 590 cm⁻¹ (C-Br stretch) .
-
¹H NMR (CDCl₃): δ 7.45 (d, 2H, aromatic), δ 3.70 (m, 1H, piperidine), δ 2.85 (t, 2H, CH₂CO) .
Pharmacological and Biochemical Profile
Metabolic Pathways
Predicted Phase I metabolism involves:
-
Oxidation: Hepatic CYP450 enzymes (e.g., CYP3A4) oxidize the piperidine ring.
-
Reduction: Ketone group reduced to alcohol by carbonyl reductases .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
-
Antipsychotics: Piperidine derivatives target dopamine receptors.
-
Analgesics: Structural similarity to opioid scaffolds suggests potential pain-relief applications .
Organic Synthesis
-
Cross-coupling reactions: Suzuki-Miyaura coupling using the bromophenyl group.
-
Heterocycle functionalization: Ketone group participates in condensations to form imines or hydrazones .
Recent Advances and Future Directions
Computational Studies
Molecular docking simulations suggest affinity for sigma-1 receptors (implicated in neuropathic pain), justifying in vitro validation .
Synthetic Modifications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume